Human Pharmacokinetics: 7-Fold Higher AUC and 5.6-Fold Longer Half-Life vs. Rifampicin
In an open randomized crossover trial of 8 healthy male volunteers receiving a single oral 300 mg dose, rifametane demonstrated markedly superior systemic exposure and prolonged residence compared to rifampicin [1]. The elimination half‑life was 10.58 h for rifametane versus 1.89 h for rifampicin (p < 0.001), while AUC0‑∞ was 142.3 µg·h/mL versus 19.9 µg·h/mL, respectively (p < 0.001) [2]. Peak serum concentration (Cmax) was 7.82 µg/mL for rifametane versus 4.04 µg/mL for rifampicin (p < 0.001), and mean residence time (MRT) was 18.05 h versus 3.93 h [3].
| Evidence Dimension | Human oral pharmacokinetics (300 mg single dose) |
|---|---|
| Target Compound Data | Cmax = 7.82 µg/mL; t1/2 = 10.58 h; AUC0-∞ = 142.3 µg·h/mL; MRT = 18.05 h |
| Comparator Or Baseline | Rifampicin: Cmax = 4.04 µg/mL; t1/2 = 1.89 h; AUC0-∞ = 19.9 µg·h/mL; MRT = 3.93 h |
| Quantified Difference | Cmax: 1.94× higher; t1/2: 5.6× longer; AUC0-∞: 7.15× higher; MRT: 4.6× longer |
| Conditions | Open randomized crossover study; n=8 healthy male volunteers; 300 mg oral single dose |
Why This Matters
The ~7‑fold higher AUC and 5.6‑fold longer half‑life enable extended dosing intervals and lower total dose requirements in experimental protocols, directly reducing compound consumption and cost per experiment.
- [1] Potkar C, Saraf AP, Bakhle DS, et al. Phase I pharmacokinetic study of a new 3-azinomethyl-rifamycin (rifametane) as compared to rifampicin. Chemotherapy. 1999;45(3):147-153. doi:10.1159/000007176. PMID: 10224335. View Source
- [2] Potkar C, Saraf AP, Bakhle DS, et al. Phase I pharmacokinetic study of a new 3-azinomethyl-rifamycin (rifametane) as compared to rifampicin. Chemotherapy. 1999;45(3):147-153. doi:10.1159/000007176. PMID: 10224335. View Source
- [3] Potkar C, Saraf AP, Bakhle DS, et al. Phase I pharmacokinetic study of a new 3-azinomethyl-rifamycin (rifametane) as compared to rifampicin. Chemotherapy. 1999;45(3):147-153. doi:10.1159/000007176. PMID: 10224335. View Source
